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Introduction
The J5 peptide is a synthetic 15-amino acid peptide that acts as a competitive inhibitor of the

binding of myelin basic protein (MBP) peptide 85-99 to the human leukocyte antigen (HLA)-

DR2 molecule.[1][2] HLA-DR2 is a major histocompatibility complex (MHC) class II molecule

strongly associated with autoimmune diseases such as multiple sclerosis. The J5 peptide, by

blocking the presentation of the immunodominant MBP(85-99) epitope, serves as a valuable

tool for studying the mechanisms of antigen presentation and for the development of potential

immunomodulatory therapies. These application notes provide detailed protocols for key

experiments utilizing the J5 peptide to investigate its interaction with HLA-DR2 and its effects

on T-cell responses.
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Feature Description

Sequence
Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-

Ala-Ala-Pro-Ala

Molecular Formula C76H129N19O22

Molecular Weight 1689.96 g/mol

Modifications

N-terminal acetylation and C-terminal amidation

can be incorporated to increase stability by

preventing enzymatic degradation.[3]

Quantitative Data Summary
The following tables summarize the quantitative data regarding the J5 peptide's binding affinity

to HLA-DR2 and its functional effects on T-cell responses.

Table 1: Competitive Binding of J5 Peptide to HLA-DR2

Peptide
IC50 (µM) for HLA-DR2
Binding Inhibition

Reference

J5 ~1 [4]

MBP(85-99) ~10 [4]

IC50 values were determined by a competitive binding assay where the ability of unlabeled

peptides to inhibit the binding of biotinylated MBP(85-99) to purified HLA-DR2 molecules was

measured.

Table 2: Inhibition of MBP(85-99)-Specific T-Cell Proliferation by J5 Peptide
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Treatment
T-Cell Proliferation
(cpm)

% Inhibition Reference

MBP(85-99) alone 15,000 -

MBP(85-99) + J5 (50

µg/ml)
5,000 66.7%

Proliferation of an MBP(85-99)-specific, HLA-DR2-restricted T-cell clone was measured by

[3H]thymidine incorporation.

Table 3: Cytokine Production by Splenocytes Stimulated with J5 Peptide

Cytokine Concentration (pg/mL) Reference

IL-4 >2000

IL-10 ~1500

IFN-γ <100

Splenocytes from mice immunized with J5 peptide were re-stimulated in vitro with the peptide,

and cytokine levels in the supernatant were measured by ELISA.

Experimental Protocols
Protocol 1: Competitive Peptide Binding Assay to HLA-
DR2
This protocol details a solid-phase enzyme-linked immunosorbent assay (ELISA)-based

method to determine the binding affinity of the J5 peptide to HLA-DR2 molecules by competing

with a labeled reference peptide (e.g., biotinylated MBP(85-99)).

Materials:

Purified, soluble HLA-DR2 molecules

Biotinylated MBP(85-99) peptide
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J5 peptide and other unlabeled competitor peptides

96-well ELISA plates

Coating buffer (e.g., 0.1 M NaHCO3, pH 9.6)

Wash buffer (PBS with 0.05% Tween-20)

Blocking buffer (PBS with 1% BSA)

Streptavidin-Horseradish Peroxidase (HRP) conjugate

TMB substrate

Stop solution (e.g., 2 N H2SO4)

Plate reader

Procedure:

Plate Coating: Coat the wells of a 96-well ELISA plate with an anti-HLA-DR antibody (e.g.,

L243) at a concentration of 1-5 µg/mL in coating buffer overnight at 4°C.

Washing: Wash the plate three times with wash buffer.

Blocking: Block the plate with blocking buffer for 2 hours at room temperature.

Washing: Wash the plate three times with wash buffer.

HLA-DR2 Binding: Add purified HLA-DR2 molecules (e.g., 1 µg/mL in blocking buffer) to

each well and incubate for 2 hours at room temperature.

Washing: Wash the plate three times with wash buffer.

Competition Reaction: a. Prepare serial dilutions of the J5 peptide and the unlabeled

MBP(85-99) peptide (as a positive control) in binding buffer (PBS with 0.1% BSA). b. In a

separate plate or tubes, mix the diluted competitor peptides with a constant concentration of

biotinylated MBP(85-99) peptide (e.g., 0.1 µM). c. Add these mixtures to the HLA-DR2-
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coated wells. d. Include wells with biotinylated MBP(85-99) alone (maximum binding) and

wells with buffer only (background). e. Incubate for 18-24 hours at room temperature.

Washing: Wash the plate five times with wash buffer to remove unbound peptides.

Detection: a. Add Streptavidin-HRP conjugate diluted in blocking buffer to each well. b.

Incubate for 1 hour at room temperature.

Washing: Wash the plate five times with wash buffer.

Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

Stopping the Reaction: Add stop solution to each well.

Reading: Read the absorbance at 450 nm using a plate reader.

Data Analysis: Calculate the percent inhibition for each concentration of the competitor

peptide and determine the IC50 value.

Plate Preparation Competitive Binding Assay

Coat with Anti-HLA-DR Ab Wash Block Wash_2 Bind HLA-DR2 Wash_3 Add Peptide Mixture
(Biotin-MBP(85-99) + J5) Incubate Wash_4 Add Streptavidin-HRP Incubate_2 Wash_5 Add TMB Substrate Incubate_3 Add Stop Solution Read Absorbance

Click to download full resolution via product page

Workflow for the competitive peptide binding assay.

Protocol 2: T-Cell Proliferation Assay (CFSE-based)
This protocol describes how to measure the inhibition of MBP(85-99)-specific T-cell proliferation

by the J5 peptide using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow

cytometry.

Materials:

MBP(85-99)-specific, HLA-DR2-restricted T-cell clone or line
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Antigen-presenting cells (APCs) expressing HLA-DR2 (e.g., irradiated PBMCs from an HLA-

DR2+ donor)

MBP(85-99) peptide

J5 peptide

CFSE staining solution

Complete RPMI-1640 medium

Fetal Bovine Serum (FBS)

96-well round-bottom culture plates

Flow cytometer

Procedure:

T-Cell Labeling with CFSE: a. Resuspend the T-cells at 1-10 x 10^6 cells/mL in pre-warmed

PBS. b. Add CFSE to a final concentration of 1-5 µM and mix immediately. c. Incubate for 10

minutes at 37°C, protected from light. d. Quench the staining by adding 5 volumes of ice-cold

complete RPMI medium. e. Wash the cells twice with complete RPMI medium. f. Resuspend

the cells in complete RPMI medium.

Cell Co-culture: a. Seed the CFSE-labeled T-cells into a 96-well round-bottom plate at 1 x

10^5 cells/well. b. Add APCs to the wells at a ratio of 1:1 to 1:5 (T-cell:APC). c. Add the

MBP(85-99) peptide to the appropriate wells at a final concentration of 10 µg/mL. d. Add

serial dilutions of the J5 peptide to the wells containing T-cells, APCs, and MBP(85-99). e.

Include control wells: T-cells alone, T-cells + APCs, T-cells + APCs + MBP(85-99) (positive

control).

Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

Flow Cytometry Analysis: a. Harvest the cells from each well. b. Stain with fluorescently

labeled antibodies against T-cell surface markers (e.g., CD4) if desired. c. Analyze the cells

on a flow cytometer. d. Gate on the live, single T-cell population. e. Measure the CFSE
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fluorescence. Each cell division will result in a halving of the CFSE intensity, allowing for the

quantification of proliferation.
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Isolate T-cells

Label with CFSE

Wash Cells

Co-culture with APCs,
MBP(85-99), and J5

Incubate (4-5 days)

Harvest Cells

Flow Cytometry Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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